molecular formula C15H14 B099136 1,9-Dimethylfluorene CAS No. 17057-98-6

1,9-Dimethylfluorene

Cat. No. B099136
CAS RN: 17057-98-6
M. Wt: 194.27 g/mol
InChI Key: BNGCFLDEAHJKPE-UHFFFAOYSA-N
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Description

1,9-Dimethylfluorene is a polycyclic aromatic hydrocarbon that belongs to the family of fluorene compounds. It is a colorless solid that is soluble in organic solvents such as chloroform, benzene, and toluene. 1,9-Dimethylfluorene has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1,9-Dimethylfluorene is not well understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi interactions.
Biochemical and Physiological Effects:
1,9-Dimethylfluorene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1,9-Dimethylfluorene in lab experiments include its unique properties and potential applications in various fields. However, its limitations include its potential toxicity and the need for proper handling and disposal.

Future Directions

There are several future directions for research on 1,9-Dimethylfluorene. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the study of its potential applications in the field of organic electronics. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.

Synthesis Methods

1,9-Dimethylfluorene can be synthesized through several methods, including the Friedel-Crafts alkylation reaction, the Suzuki-Miyaura coupling reaction, and the Sonogashira coupling reaction. The Friedel-Crafts alkylation reaction involves the reaction of fluorene with a methylating agent in the presence of a Lewis acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid derivative with a halogenated fluorene in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of a terminal alkyne with a halogenated fluorene in the presence of a palladium catalyst.

Scientific Research Applications

1,9-Dimethylfluorene has been widely used in scientific research due to its unique properties and potential applications in various fields. It has been used as a model compound for studying the photochemical reactions of polycyclic aromatic hydrocarbons. It has also been used as a fluorescent probe for the detection of metal ions and organic molecules in biological systems.

properties

CAS RN

17057-98-6

Product Name

1,9-Dimethylfluorene

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

1,9-dimethyl-9H-fluorene

InChI

InChI=1S/C15H14/c1-10-6-5-9-14-13-8-4-3-7-12(13)11(2)15(10)14/h3-9,11H,1-2H3

InChI Key

BNGCFLDEAHJKPE-UHFFFAOYSA-N

SMILES

CC1C2=CC=CC=C2C3=CC=CC(=C13)C

Canonical SMILES

CC1C2=CC=CC=C2C3=CC=CC(=C13)C

Other CAS RN

30582-01-5

synonyms

1,9-dimethylfluorene

Origin of Product

United States

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